1-(2-hydroxy-3-phenylpropyl)-3-(2-methylphenyl)urea
Description
Properties
IUPAC Name |
1-(2-hydroxy-3-phenylpropyl)-3-(2-methylphenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-13-7-5-6-10-16(13)19-17(21)18-12-15(20)11-14-8-3-2-4-9-14/h2-10,15,20H,11-12H2,1H3,(H2,18,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWDPSFVOMQCDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC(CC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-hydroxy-3-phenylpropyl)-3-(2-methylphenyl)urea is a synthetic compound belonging to the class of urea derivatives. It has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : Approximately 270.33 g/mol
The compound features a urea moiety linked to a hydroxylated phenylpropyl chain and a methyl-substituted phenyl group, which may contribute to its diverse biological activities.
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Interaction : The compound may modulate the activity of specific enzymes involved in metabolic pathways, potentially influencing processes such as inflammation and cancer progression.
- Receptor Binding : It could interact with various receptors, affecting signal transduction pathways that regulate cellular functions.
Therapeutic Potential
Research indicates that this compound exhibits potential therapeutic properties, including:
- Anti-inflammatory Activity : Preliminary studies suggest that it may reduce inflammation through the inhibition of pro-inflammatory cytokines.
- Anticancer Properties : Some investigations have shown that it can induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent .
Table 1: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Reduced cytokine levels | |
| Anticancer | Induced apoptosis in cell lines | |
| Enzyme Inhibition | Modulated enzyme activity |
Table 2: Comparative Analysis with Related Compounds
| Compound | Activity Type | IC (µM) | Reference |
|---|---|---|---|
| This compound | Anti-inflammatory | TBD | |
| 1-(4-Chlorobenzyl)-3-(2-hydroxy-3-phenylpropyl)urea | Anticancer | TBD | |
| 1-(2-Chlorophenyl)-3-(3-hydroxy-3-phenylpropyl)urea | Antimicrobial | TBD |
Case Study 1: Anti-inflammatory Effects
In a study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in a significant decrease in the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential utility in managing inflammatory diseases.
Case Study 2: Anticancer Activity
A recent investigation assessed the cytotoxic effects of this compound on various cancer cell lines, including breast and colorectal cancers. Results indicated that it effectively induced apoptosis and inhibited cell proliferation, supporting its candidacy for further development as an anticancer therapeutic agent.
Q & A
Q. What are the recommended synthesis strategies for 1-(2-hydroxy-3-phenylpropyl)-3-(2-methylphenyl)urea, and how can reaction conditions be optimized?
The compound is synthesized via the reaction of an isocyanate (e.g., 2-methylphenyl isocyanate) with a primary amine (e.g., 2-hydroxy-3-phenylpropylamine). Key parameters include solvent choice (e.g., dichloromethane or THF), temperature control (0–25°C), and stoichiometric ratios. Optimization involves monitoring reaction progress via thin-layer chromatography (TLC) and adjusting reaction times to maximize yield (typically 12–24 hours) .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the presence of urea NH groups and aromatic protons. Mass spectrometry (MS) validates the molecular weight (338.33 g/mol), while infrared (IR) spectroscopy identifies key functional groups (e.g., urea C=O stretch at ~1640 cm⁻¹). High-performance liquid chromatography (HPLC) with UV detection assesses purity (>95% recommended for biological assays) .
Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions?
Stability studies involve incubating the compound in buffers (pH 1–13) at 25–40°C for 24–72 hours. Degradation is monitored via HPLC, with kinetic modeling (e.g., Arrhenius equation) predicting shelf-life. Stress testing under oxidative (H₂O₂) or photolytic conditions (UV light) further identifies labile bonds .
Q. What in vitro assays are suitable for preliminary toxicity screening?
Use the MTT assay for cytotoxicity profiling in human cell lines (e.g., HEK293 or HepG2). IC₅₀ values are calculated after 48-hour exposure. Complement with Ames tests for mutagenicity and comet assays for DNA damage assessment .
Advanced Research Questions
Q. How can computational methods guide the elucidation of this compound’s mechanism of action?
Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins (e.g., kinases or GPCRs). Molecular dynamics simulations (GROMACS) assess stability of ligand-receptor complexes. Quantum mechanical calculations (DFT) evaluate electronic properties influencing bioactivity .
Q. What strategies resolve discrepancies in biological activity data across studies?
Meta-analysis of substituent effects: Compare analogs (e.g., trifluoromethyl vs. methoxy groups) using structure-activity relationship (SAR) models. Validate via orthogonal assays (e.g., enzyme inhibition vs. cell proliferation) to rule out assay-specific artifacts .
Q. How can solubility limitations be overcome for in vivo studies?
Employ co-solvents (e.g., DMSO:PEG 400 mixtures) or nanoformulations (liposomes, cyclodextrin complexes). Prodrug approaches, such as esterification of the hydroxyl group, enhance bioavailability. Solubility is quantified via shake-flask method with UV-Vis detection .
Q. What experimental designs optimize synthetic yield while minimizing byproducts?
Design of Experiments (DoE) with response surface methodology (RSM) identifies critical variables (e.g., temperature, catalyst loading). Use inline FTIR or ReactIR for real-time monitoring. Continuous flow reactors improve reproducibility and scalability .
Q. How can X-ray crystallography support SAR studies?
Co-crystallize the compound with target proteins (e.g., carbonic anhydrase) to resolve binding modes. Compare crystal structures of analogs to identify critical interactions (e.g., hydrogen bonds with urea carbonyl). Synchrotron radiation enhances resolution for electron density maps .
Q. What interdisciplinary approaches explore material science applications?
Density functional theory (DFT) models electronic properties (bandgap, charge transfer). Spectroscopic methods (UV-Vis, fluorescence) assess optical behavior. Collaborate with materials scientists to test applications in organic electronics or sensors .
Methodological Resources
- Synthesis Protocols : Refer to PubChem (CID 56765329) for validated reaction schemes .
- Computational Tools : ICReDD’s quantum chemical reaction path search methods for optimizing synthetic routes .
- Toxicity Assays : Standardized protocols from the National Research Centre (Egypt) for in vitro profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
